Benzimidazole, 2-amino-5-butyl-

Description

Overview of the Benzimidazole (B57391) Core in Chemical Sciences

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, a term conferred upon molecular frameworks that are recurrently found in biologically active compounds. researchgate.netresearchgate.net Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors. chemrevlett.com This has led to the development of a multitude of benzimidazole-containing drugs with diverse therapeutic actions, such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities. researchgate.netresearchgate.net The stability of the benzimidazole ring system, coupled with the potential for substitution at various positions, provides a robust platform for the generation of large libraries of compounds for drug discovery and material science. ijpcbs.com

The chemical versatility of the benzimidazole core is also noteworthy. The imino nitrogen can be alkylated, and the benzene (B151609) ring can be functionalized with a variety of substituents, allowing for the fine-tuning of the molecule's electronic and steric properties. This adaptability is crucial for optimizing the interaction of benzimidazole derivatives with their biological targets and for developing new materials with desired characteristics. ijpcbs.com

Structural Features of Benzimidazole, 2-amino-5-butyl- and its Research Context

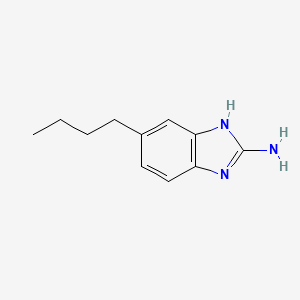

Benzimidazole, 2-amino-5-butyl- (Chemical Formula: C₁₁H₁₅N₃) is characterized by a central benzimidazole core with two key functional groups. An amino group (-NH₂) is attached to the 2-position of the imidazole (B134444) ring, and a butyl group (-C₄H₉) is attached to the 5-position of the benzene ring.

The presence of the 2-amino group is significant as it is a common feature in many biologically active benzimidazoles. researchgate.net This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The butyl group at the 5-position is a lipophilic substituent that can influence the compound's solubility, membrane permeability, and binding affinity to target proteins. The position and nature of substituents on the benzimidazole ring are known to play a critical role in determining the biological activity of the resulting derivatives. researchgate.net

The research context for Benzimidazole, 2-amino-5-butyl- lies within the broader exploration of substituted benzimidazoles for various applications. While specific research on this exact compound is not extensively documented in publicly available literature, studies on closely related 2-amino and 5-substituted benzimidazoles provide a framework for understanding its potential. For instance, research has shown that derivatives with bulky substituents at the C5 position can exhibit tubulin-binding activity, a mechanism relevant to anticancer agents. Furthermore, the amino group at the 2-position is a common starting point for the synthesis of more complex benzimidazole derivatives. researchgate.net

The structural and purity analysis of such derivatives typically involves a combination of spectroscopic and chromatographic techniques.

Table 1: Analytical Methods for Structural and Purity Analysis of Benzimidazole Derivatives

| Analytical Technique | Purpose | Typical Observations for Benzimidazole Derivatives |

| Spectroscopy | ||

| UV-Vis Spectroscopy | To identify the chromophoric system | λmax typically observed between 280–320 nm. |

| ¹H NMR Spectroscopy | To determine the number and environment of protons | Characteristic peaks for the amino (-NH₂) and butyl (-C₄H₉) substituents would be expected. |

| ¹³C NMR Spectroscopy | To determine the number and environment of carbon atoms | Signals corresponding to the carbon atoms of the benzimidazole core and the butyl group would be observed. |

| Infrared (IR) Spectroscopy | To identify functional groups | Characteristic absorption bands for N-H and C-H stretching vibrations are typically present. |

| Crystallography | ||

| Single-crystal X-ray Diffraction | To determine the three-dimensional molecular structure and intermolecular interactions | Provides precise bond lengths, bond angles, and details of hydrogen-bonding networks. |

| Chromatography | ||

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the compound | Purity levels, often exceeding 95%, are confirmed for use in pharmacological studies. |

Historical Development of Benzimidazole Research Relevant to 2-amino-5-butyl- Derivatives

The history of benzimidazole research dates back to the 19th century, with significant advancements in the 20th century. The discovery that the benzimidazole nucleus is a component of vitamin B12 spurred considerable interest in this heterocyclic system. researchgate.net Early synthetic methods, such as the Phillips-Ladenburg reaction involving the condensation of o-phenylenediamines with carboxylic acids, laid the groundwork for accessing a wide range of benzimidazole derivatives.

The development of 2-aminobenzimidazoles as a specific class of compounds has been a key area of research. These compounds serve as important intermediates in the synthesis of more complex molecules and have been investigated for a variety of biological activities. researchgate.net

The exploration of substituents at the 5-position of the benzimidazole ring has also been a fruitful area of investigation. It has been demonstrated that the nature of the substituent at this position can significantly modulate the biological profile of the compound. For example, the introduction of different groups at the 5-position of the benzimidazole core has led to the discovery of compounds with potent antimicrobial and anticancer properties. mdpi.com While the specific historical development of Benzimidazole, 2-amino-5-butyl- is not well-documented, its existence and study are a logical progression of the extensive research into the structure-activity relationships of substituted benzimidazoles.

Table 2: Key Milestones in Benzimidazole Research

| Year/Period | Milestone | Significance |

| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. nih.gov | Laid the foundation for the chemistry of this heterocyclic system. |

| 1950s | Discovery of the benzimidazole ring in Vitamin B12. researchgate.net | Sparked widespread interest in the biological importance of benzimidazoles. |

| Mid-20th Century | Development of various synthetic methodologies. | Enabled the synthesis of a diverse range of benzimidazole derivatives for research. |

| Late 20th Century | Discovery of numerous biologically active benzimidazole derivatives. | Led to the development of several marketed drugs with a benzimidazole core. |

| Present | Ongoing research into novel benzimidazole derivatives. | Focus on developing new therapeutic agents and materials with improved properties. |

Structure

3D Structure

Properties

IUPAC Name |

6-butyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDILIJVAQMXPMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184557 | |

| Record name | Benzimidazole, 2-amino-5-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30486-72-7 | |

| Record name | Benzimidazole, 2-amino-5-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030486727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-amino-5-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzimidazole, 2 Amino 5 Butyl and Its Analogues

Classical Approaches for Benzimidazole (B57391) Ring Formation

The traditional methods for constructing the benzimidazole core have been the cornerstone of heterocyclic chemistry for over a century. These reactions typically involve the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile under various conditions.

Phillips–Ladenburg Reaction and its Applicability

The Phillips-Ladenburg reaction is a classical method for benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid at high temperatures, often in the presence of a mineral acid like hydrochloric acid. wikipedia.orgcolab.wsresearchgate.net To synthesize 2-aminobenzimidazoles via a related approach, a common and effective method is the reaction of the o-phenylenediamine with cyanogen (B1215507) bromide (BrCN).

For the synthesis of 2-amino-5-butylbenzimidazole, 4-butyl-1,2-phenylenediamine would be the starting material. The reaction proceeds via the formation of a guanidine (B92328) intermediate which then undergoes intramolecular cyclization to form the benzimidazole ring.

Reaction Scheme: Phillips-Ladenburg type synthesis with Cyanogen Bromide

4-butyl-1,2-phenylenediamine + Cyanogen Bromide → 2-amino-5-butylbenzimidazole

| Reactant 1 | Reactant 2 | Conditions | Product | Typical Yield (Analogous Reactions) |

| 4-butyl-1,2-phenylenediamine | Cyanogen Bromide | Alcoholic solvent, rt to reflux | 2-amino-5-butylbenzimidazole | 70-85% |

Weidenhagen Reaction and Aldehyde Condensation Protocols

The Weidenhagen reaction traditionally involves the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation to form the benzimidazole ring. researchgate.net However, for the synthesis of 2-aminobenzimidazoles, this method is adapted by using cyanates or cyanamide (B42294) as the one-carbon source, which upon cyclization, provides the desired 2-amino functionality. researchgate.net The reaction of 4-butyl-1,2-phenylenediamine with cyanamide, often in the presence of a salt like a hydrochloride salt in a suitable solvent, leads to the formation of 2-amino-5-butylbenzimidazole. researchgate.net

Reaction Scheme: Weidenhagen-type synthesis with Cyanamide

4-butyl-1,2-phenylenediamine + Cyanamide → 2-amino-5-butylbenzimidazole

| Reactant 1 | Reactant 2 | Conditions | Product | Typical Yield (Analogous Reactions) |

| 4-butyl-1,2-phenylenediamine | Cyanamide | Aqueous or alcoholic solvent, heat | 2-amino-5-butylbenzimidazole | 60-80% |

Condensation of 1,2-Phenylenediamine with Butyl Aldehyde under Acidic Conditions

The direct condensation of a 1,2-phenylenediamine with an aldehyde, such as butyl aldehyde, under acidic conditions typically leads to the formation of a 2-substituted benzimidazole, in this case, 2-propylbenzimidazole, not the target 2-amino-5-butylbenzimidazole. This reaction proceeds through the formation of a Schiff base, followed by cyclization and oxidation. To obtain the 5-butyl substituent, 4-butyl-1,2-phenylenediamine would be used as the starting material. This method is not suitable for the synthesis of the title compound as it does not introduce the 2-amino group.

Advanced and Green Chemistry Synthetic Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These advanced strategies often offer advantages such as shorter reaction times, higher yields, and the use of less hazardous reagents.

Catalytic Cyclization Methods (e.g., CO₂, H₂)

Modern catalytic approaches are being explored for benzimidazole synthesis to improve the sustainability of the process. While not yet widely reported specifically for 2-amino-5-butylbenzimidazole, catalytic cyclization reactions using carbon dioxide (CO₂) as a C1 source and hydrogen (H₂) for reductive steps are gaining attention in the synthesis of related heterocyclic compounds. These methods are considered green as they utilize readily available and non-toxic reagents. The development of suitable catalysts for the efficient conversion of substituted o-phenylenediamines like 4-butyl-1,2-phenylenediamine in the presence of an amino source is an active area of research.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. researchgate.netnih.gov The synthesis of 2-aminobenzimidazole (B67599) derivatives can be significantly expedited using microwave irradiation. researchgate.netnih.gov For the synthesis of 2-amino-5-butylbenzimidazole, a mixture of 4-butyl-1,2-phenylenediamine and a reagent like cyanamide or a thiourea (B124793) precursor can be subjected to microwave heating. This technique often leads to a dramatic reduction in reaction time, from hours to minutes, and can also improve product yields.

Reaction Scheme: Microwave-Assisted Synthesis

4-butyl-1,2-phenylenediamine + Cyanamide --(Microwave)--> 2-amino-5-butylbenzimidazole

| Reactant 1 | Reactant 2 | Solvent | Microwave Power | Time | Typical Yield (Analogous Reactions) |

| 4-butyl-1,2-phenylenediamine | Cyanamide | DMF or Ethanol | 100-300 W | 5-15 min | 80-95% |

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time. For the synthesis of 2-aminobenzimidazole analogues, several one-pot methodologies have been developed.

A notable one-pot approach involves the nitro-reductive cyclization reaction. For instance, the core benzimidazole-5-carboxylate nucleus has been efficiently synthesized through a 'one-pot' reaction of ethyl-3-nitro-4-(propylamino)benzoate with an aldehyde (2,4-dichlorobenzaldehyde) using sodium dithionite (B78146) as the reducing agent in dimethylsulfoxide (DMSO). nih.govresearchgate.net This method is lauded for its smooth progression, short reaction times, and excellent yields. nih.govresearchgate.net

Another powerful one-pot strategy is the three-component reaction. An efficient process for synthesizing benzimidazole derivatives has been developed using a catalytic amount of an Fe(III) porphyrin. rsc.org This reaction proceeds via a domino sequence involving C–N bond formation and cyclization of a benzo-1,2-quinone, various aldehydes, and ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source. rsc.org This method produces a range of benzimidazole derivatives in high yields under mild conditions. rsc.org Microwave-assisted one-pot synthesis using carbodiimides has also been reported as a straightforward method for producing 2-alkyl amino benzimidazoles. researchgate.net

Solvent-Free Reaction Conditions

Eliminating volatile and often toxic organic solvents is a key goal in green chemistry. Several solvent-free methods have been successfully applied to the synthesis of benzimidazole derivatives.

One such technique involves performing reactions under grinding or neat conditions, often at room temperature. A facile, one-pot, three-component procedure for synthesizing 2'-aminobenzimidazolomethylnaphtols involves the reaction of 2-aminobenzimidazole, 2-naphthol, and various aromatic aldehydes in the presence of L-proline under solvent-free grinding conditions. researchgate.net This method is advantageous due to its simple procedure, fast reaction rate, and mild conditions. researchgate.net

Microwave irradiation in the absence of a solvent is another effective technique. Tetracyclic benzimidazole derivatives have been synthesized in good yields by the condensation of acid anhydrides and diacids with various diamines using this approach. nih.gov Additionally, a solvent-free melting method has been used to synthesize a series of 2-aminomethyl-benzimidazoles from the condensation of amino acids with o-diaminobenzene. epa.gov This method demonstrates high yields (typically over 66%) and shorter reaction times (5 hours) compared to previously reported methods. epa.gov

Utilization of Specific Catalysts (e.g., Er(OTf)₃, Deep Eutectic Solvents)

The choice of catalyst can dramatically influence the efficiency, selectivity, and environmental impact of a synthetic route. In the synthesis of 2-aminobenzimidazoles and related structures, deep eutectic solvents (DESs) have emerged as particularly effective and "green" catalysts and reaction media. nih.govnih.gov

DESs are mixtures of two or more components (a hydrogen bond donor and a hydrogen bond acceptor) that form a eutectic with a melting point lower than that of the individual components. academie-sciences.fr Common examples include mixtures of choline (B1196258) chloride (ChCl) with urea (B33335), glycerol, or propylene (B89431) glycol. nih.govacademie-sciences.frmdpi.com

Research has shown that using DESs like ChCl–glycerol or ChCl–urea for the synthesis of 2-aminoimidazoles (a related heterocyclic core) from α-chloroketones and guanidine derivatives can significantly reduce reaction times from 10-12 hours in conventional toxic solvents to just 4-6 hours. nih.govmdpi.com The use of ChCl-urea also simplifies the work-up procedure, allowing for direct isolation of the product and recycling of the solvent. nih.govmdpi.com Similarly, the synthesis of 2-aminothiazole (B372263) and 2-aminoxazole derivatives via a three-component reaction of active methylene (B1212753) compounds, urea/thiourea, and N-bromosuccinimide (NBS) is highly efficient in a ChCl-urea DES, proceeding in short reaction times with good to excellent yields. academie-sciences.fr

The table below summarizes the application of different DES systems in the synthesis of related heterocyclic compounds, highlighting their efficiency.

| Catalyst/Solvent System | Reactants | Product Class | Reaction Time | Yield | Reference |

| ChCl–Gly (1:2) | α-chloroketone, guanidine | 2-Aminoimidazole | 4–6 h | High | mdpi.com |

| ChCl–Urea (1:2) | α-chloroketone, guanidine | 2-Aminoimidazole | 4–6 h | High | mdpi.com |

| ChCl–Urea | Ethyl acetoacetate, Thiourea, NBS | 2-Aminothiazole | 20 min | Quantitative | academie-sciences.fracademie-sciences.fr |

| ChCl/o-PDA (1:1) | o-phenylenediamine, aldehydes | 1,2-disubstituted benzimidazoles | - | - | nih.gov |

Table 1: Examples of Deep Eutectic Solvents in Heterocycle Synthesis

Electrochemical Synthesis Approaches

Electrochemical synthesis offers a unique, reagent-free method for conducting oxidation and reduction reactions, often under mild conditions. While reports specifically detailing the electrochemical synthesis of 2-amino-5-butyl-benzimidazole are scarce, studies on related structures demonstrate the viability of this approach.

The electrochemical oxidation of the parent 2-aminobenzimidazole has been studied, indicating that the molecule can undergo electrochemical transformations. bme.hu More synthetically relevant is the development of one-pot electrochemical methods for analogous heterocycles. For example, 2-aminothiazoles have been prepared through the reaction of active methylene ketones with thioureas in an undivided cell with graphite (B72142) electrodes. beilstein-journals.orgnih.gov This process uses NH₄I as a redox mediator and is assisted by DL-alanine. beilstein-journals.orgnih.gov The key step is believed to be the in situ generation of an α-iodoketone intermediate, which then cyclizes with the thiourea. beilstein-journals.org This external-oxidant-free method avoids the need to pre-functionalize substrates and represents a green and efficient synthetic strategy. beilstein-journals.orgnih.gov

Optimization of Synthetic Conditions

Fine-tuning reaction parameters is essential for maximizing product yield and purity, which is critical for both laboratory-scale research and industrial-scale production.

Strategies for Yield Improvement and Purity Enhancement

Several strategies have been proven effective in improving the yield and purity of 2-aminobenzimidazole derivatives. The choice of cyclization agent is critical. One study found that using iodoacetic acid as a cyclodesulfurization agent to convert a pre-formed thiourea to the corresponding 2-aminobenzimidazole derivative provided the desired product in high yield at 60°C within 3 hours, without the formation of urea side products that often complicate purification. symbiosisonlinepublishing.com This method is a significant improvement over traditional desulfurization agents like mercury(II) oxide or methyl iodide, which often require harsher conditions and longer reaction times. symbiosisonlinepublishing.com

Role of Reaction Parameters: Reflux Time, Stoichiometry, and Solvent Selection

The interplay of reaction parameters like time, stoichiometry, and solvent is fundamental to optimizing any synthesis.

Reflux Time and Temperature: The reaction time is often directly linked to the energy input and the reaction medium. The use of DESs has been shown to dramatically decrease the required reaction time for the synthesis of 2-aminoimidazole analogues from 12 hours under reflux in THF to just 4-6 hours at 80°C. mdpi.com In other syntheses, temperature is a critical factor; for example, the DES-mediated synthesis of 2-aminothiazoles showed no reaction at room temperature, but increasing the temperature to 60°C afforded a quantitative yield in just 20 minutes. academie-sciences.fr The iodoacetic acid-mediated cyclization is also optimized at a specific temperature (60°C) for a 3-hour duration to achieve high yields. symbiosisonlinepublishing.com

Stoichiometry: The molar ratio of reactants is crucial. In the synthesis of 2-aminoimidazoles in DES, a slight excess of the guanidine component (1.3 mmol) relative to the α-chloroketone (1.0 mmol) was used to drive the reaction to completion. mdpi.com

Solvent Selection: The solvent not only facilitates the interaction of reagents but can also act as a catalyst. As highlighted, DESs serve as both the solvent and catalyst, promoting the reaction and offering a greener alternative to volatile organic compounds (VOCs). nih.gov In other cases, polar aprotic solvents like DMSO have been found to be effective for one-pot reductive cyclization reactions. nih.gov The choice of solvent can also affect the work-up procedure and final product purity. mdpi.comsymbiosisonlinepublishing.com

The table below provides examples of how these parameters are optimized in different synthetic protocols for 2-aminobenzimidazole analogues and related heterocycles.

| Product Class | Method | Solvent | Time | Temperature | Key Optimization Factor | Reference |

| 2-Aminoimidazole | One-Pot | ChCl–Gly (DES) | 4–6 h | 80 °C | Use of DES reduces time from 12h in THF | mdpi.com |

| 2-Aminobenzimidazole | Cyclodesulfurization | Ethanol | 3 h | 60 °C | Iodoacetic acid avoids side products | symbiosisonlinepublishing.com |

| Benzimidazole-5-carboxylate | One-Pot Reductive Cyclization | DMSO | Short | - | Sodium dithionite enables one-pot reaction | nih.gov |

| 2-Aminothiazole | Three-Component | ChCl–Urea (DES) | 20 min | 60 °C | Temperature increase from RT to 60°C | academie-sciences.fr |

Table 2: Optimization of Reaction Parameters for Benzimidazole Synthesis

Chemical Reactivity and Derivatization Strategies of Benzimidazole, 2 Amino 5 Butyl

Nucleophilic Reactions of the Amino Moiety

The primary amino group at the C2 position is a key site for nucleophilic reactions. This allows for the introduction of a wide variety of substituents, significantly altering the molecule's properties.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides and anhydrides to form the corresponding amides. For instance, reaction with benzoyl chloride would yield N-(5-butyl-1H-benzimidazol-2-yl)benzamide. This reaction is fundamental in the synthesis of many biologically active benzimidazole (B57391) derivatives.

Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides. However, regioselectivity can be a challenge, as alkylation can also occur on the nitrogen atoms of the imidazole (B134444) ring. The choice of reaction conditions, including the base and solvent, is crucial in directing the outcome.

Schiff Base Formation: Condensation with aldehydes and ketones leads to the formation of Schiff bases (imines). This reaction is often catalyzed by acid and involves the removal of water. The resulting imines can be further reduced to secondary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates provides a straightforward route to 2-ureido and 2-thioureido-5-butylbenzimidazole derivatives, respectively. These functional groups are often found in pharmacologically active compounds.

A review of the synthesis and reactions of 2-aminobenzimidazoles highlights their utility as building blocks for a wide array of substituted benzimidazoles and fused heterocyclic systems. researchgate.net

Oxidative Transformations and the Influence of the Butyl Substituent

While benzimidazoles are generally stable to oxidation, the presence of the amino and butyl groups can influence their reactivity under oxidative conditions. researchgate.net The electron-donating nature of the butyl group can increase the electron density of the benzimidazole ring system, potentially making it more susceptible to oxidation compared to unsubstituted or electron-deficient analogs.

Specific oxidative reactions targeting the butyl group, such as benzylic oxidation, are less likely due to the aliphatic nature of the butyl chain. However, strong oxidizing agents could potentially lead to degradation of the entire molecule. The focus of oxidative transformations in similar systems is often on other parts of the molecule or in pre- and post-assembly modifications in biosynthetic pathways. nih.gov For instance, in the biosynthesis of vancomycin, iron-containing enzymes carry out a range of oxidative transformations on amino acid building blocks. nih.gov While not directly applicable to 2-amino-5-butylbenzimidazole, this illustrates the principle of oxidative diversification.

Electrophilic Aromatic Substitution on the Benzimidazole Ring

The benzimidazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. masterorganicchemistry.com The 2-amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of 2-amino-5-butylbenzimidazole, the available positions for substitution are C4, C6, and C7.

The butyl group at the C5 position is also an activating, ortho-, para-directing group. The combined directing effects of the amino and butyl groups would likely favor substitution at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl2 or Br2 with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.

For example, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides involves the nitration of the benzimidazole core. nih.gov Similarly, 2-amino-5-benzoylbenzimidazole is a known compound where a benzoyl group has been introduced onto the ring. chemicalbook.comnih.gov

Functionalization via Cross-Coupling Reactions (Conceptual, as a scaffold)

Once a halogenated derivative is obtained, it can serve as a substrate for various cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, allowing for the introduction of aryl, heteroaryl, or vinyl groups.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing further amino substituents.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

A study on the synthesis of 2,5(6)-substituted benzimidazole derivatives utilized palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination cross-coupling reactions to functionalize the 5(6)-position. nih.gov This demonstrates the feasibility of applying these methods to the benzimidazole scaffold.

Strategies for Regioselective Derivatization

Achieving regioselectivity in the derivatization of 2-amino-5-butylbenzimidazole is crucial for synthesizing specific isomers.

At the 2-Amino Group: Selective N-alkylation or N-acylation at the exocyclic amino group versus the ring nitrogens can often be controlled by the choice of base and reaction conditions. For instance, using a weaker base might favor reaction at the more nucleophilic amino group.

On the Benzene (B151609) Ring: As discussed in section 3.3, the inherent directing effects of the amino and butyl groups will primarily direct electrophiles to the C4 and C6 positions. Separating the resulting regioisomers might be necessary. Alternatively, a blocking group strategy could be employed to temporarily protect one position while functionalizing another.

On the Imidazole Nitrogens (N1 and N3): Alkylation of the imidazole nitrogens is also possible. The tautomeric nature of the N-H bond in the imidazole ring means that substitution can occur at either N1 or N3, leading to a mixture of isomers. The ratio of these isomers can be influenced by the substituent at C5 and the reaction conditions.

Computational studies have been used to understand and predict the regioselectivity in the synthesis of substituted imidazoles, highlighting the role of substituents in directing the reaction pathway. nih.gov

Polyfunctionality and its Exploitation in Organic Synthesis

The presence of multiple reactive sites—the 2-amino group, the two imidazole nitrogens, and the aromatic ring—makes 2-amino-5-butylbenzimidazole a polyfunctional molecule. researchgate.net This allows for its use as a versatile scaffold to build more complex molecules.

For example, the different nucleophilicities of the amino and imidazole nitrogens can be exploited for stepwise functionalization. The amino group can be acylated first, and then the imidazole nitrogen can be alkylated. The aromatic ring can also be functionalized through electrophilic substitution or via cross-coupling reactions after halogenation. This sequential derivatization allows for the controlled and systematic construction of diverse chemical libraries based on the 2-amino-5-butylbenzimidazole core, which is a common strategy in drug discovery. nih.gov

Advanced Characterization Techniques for Benzimidazole, 2 Amino 5 Butyl and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the structural features of "Benzimidazole, 2-amino-5-butyl-". By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei. nih.gov

¹H NMR: In ¹H NMR spectroscopy of benzimidazole (B57391) derivatives, the chemical shifts (δ) provide information about the electronic environment of the protons. For the benzimidazole core, protons on the aromatic ring typically appear in the range of δ 7.0-8.5 ppm. rsc.orgchemicalbook.com The protons of the butyl group would exhibit characteristic signals in the aliphatic region (δ 0.9-2.7 ppm). The amino group protons often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. rsc.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum offers complementary information about the carbon skeleton. The C2 carbon of the benzimidazole ring is typically observed at a downfield chemical shift, often around 150-160 ppm. mdpi.com The carbons of the benzene (B151609) ring of the benzimidazole moiety show signals in the aromatic region (δ 110-140 ppm). mdpi.comresearchgate.net The carbons of the butyl substituent would be found in the upfield aliphatic region of the spectrum. The presence of tautomers in some benzimidazole derivatives can lead to averaged signals or distinct sets of signals depending on the rate of proton exchange. nih.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The IR spectrum of "Benzimidazole, 2-amino-5-butyl-" would display characteristic absorption bands. nih.govresearchgate.netnih.govresearchgate.net The N-H stretching vibrations of the amino group and the imidazole (B134444) ring typically appear in the region of 3100-3500 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the aromatic ring and the butyl group are observed around 2850-3100 cm⁻¹. researchgate.net Aromatic C=C and C=N stretching vibrations are found in the 1450-1630 cm⁻¹ region. researchgate.net The bending vibrations for the N-H group can also provide structural confirmation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.govresearchgate.netresearchgate.netnist.govbeilstein-journals.org Benzimidazole derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions within the aromatic system. researchgate.netatlantis-press.com For 2-aminobenzimidazole (B67599), absorption maxima have been observed around 240 nm and 280 nm in ethanol. researchgate.net The position of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the benzimidazole ring. nih.govresearchgate.net The butyl group, being an alkyl substituent, is not expected to significantly shift the absorption maxima compared to the parent 2-aminobenzimidazole.

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.govresearchgate.netnih.gov Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing benzimidazole derivatives, as it typically produces a prominent protonated molecular ion [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound and its fragments, which is crucial for confirming its identity. beilstein-journals.org For "Benzimidazole, 2-amino-5-butyl-", the expected molecular ion peak would correspond to its molecular weight.

Chromatographic Techniques

Chromatographic methods are essential for separating and purifying "Benzimidazole, 2-amino-5-butyl-" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. researchgate.netatlantis-press.com By using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid), "Benzimidazole, 2-amino-5-butyl-" can be separated from impurities. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A sharp, symmetrical peak is indicative of a pure compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable and rapid technique for monitoring the progress of chemical reactions. ijcrt.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. ijcrt.org The separation is based on the differential partitioning of the components between a stationary phase, typically a silica (B1680970) gel coated plate, and a liquid mobile phase. ijcrt.orgmdpi.com

In the synthesis of benzimidazole derivatives, TLC is used to determine the optimal reaction time and to check for the completion of the reaction. nih.gov The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving good separation. For benzimidazole derivatives, various solvent systems have been reported. A common mobile phase is a mixture of ethyl acetate (B1210297) and n-hexane. nih.gov The ratio of these solvents can be adjusted to optimize the separation of the desired compound from impurities. For instance, a 3:5 ratio of ethyl acetate to n-hexane has been used for the TLC of a 2-((benzyloxy)-methyl)-1H-benzimidazole derivative. nih.gov Visualization of the separated spots on the TLC plate is often achieved under UV light at a wavelength of 254 nm. mdpi.comacs.org Additionally, staining reagents like p-anisaldehyde followed by heating can be used for visualization. nih.gov

Table 1: Exemplary TLC Parameters for Benzimidazole Derivatives

| Compound Class | Stationary Phase | Mobile Phase (v/v) | Visualization | Reference |

|---|---|---|---|---|

| Benzimidazole Derivatives | Silica Gel 60 F254 | Ethyl Acetate/n-Hexane (3:5) | UV (254 nm), p-anisaldehyde | nih.gov |

| 2-(4-chlorophenyl)-1H-benzimidazole | Silica Gel | Ethyl Acetate/n-Hexane | UV, p-anisaldehyde/H2SO4 | nih.gov |

| Alkylsulfonyl Benzimidazole Derivatives | Silica Gel Kieselgel 60 F254 | Not Specified | UV (254 nm) | acs.org |

Column Chromatography for Purification

Following the completion of a reaction, the crude product often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used preparative technique for the purification of these mixtures on a larger scale than TLC. nih.gov The principle is similar to TLC, involving a stationary phase (commonly silica gel) packed into a column and a mobile phase that elutes the components at different rates. mdpi.com

For the purification of benzimidazole derivatives, silica gel (e.g., silica gel 60, 0.06–0.2 mm) is frequently employed as the stationary phase. nih.gov The choice of eluent, or mobile phase, is critical for successful separation. Mixtures of ethyl acetate and n-hexane are commonly used, with the polarity of the mixture being adjusted to control the elution of the compounds. nih.govacs.org For example, a 1:1 mixture of ethyl acetate and n-hexane was used to purify 2-(4-chlorophenyl)-1H-benzimidazole derivatives, while a 1:2 ratio was employed for a 1-butyl-5-(ethylsulfonyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative. nih.govacs.org The fractions collected from the column are typically analyzed by TLC to identify and combine the pure product fractions.

Table 2: Column Chromatography Conditions for Benzimidazole Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) (v/v) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-1H-benzimidazole derivative | Silica Gel | Ethyl Acetate/n-Hexane | nih.gov |

| 2-((benzyloxy)-methyl)-1H-benzimidazole derivative | Silica Gel | Ethyl Acetate/n-Hexane (3:5 for TLC) | nih.gov |

| 1-Butyl-5-(ethylsulfonyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole | Silica Gel | Ethyl Acetate/Hexane (1:2) | acs.org |

| 2-(4-Chlorophenyl)-1-cyclohexyl-5-(methylsulfonyl)-1H-benzo[d]imidazole | Silica Gel | Ethyl Acetate/Hexane (1:1) | acs.org |

| 1-Ethyl-2-(4-fluorophenyl)-5-(methylsulfonyl)-1H-benzo[d]imidazole | Silica Gel | Ethyl Acetate/Hexane (4:1) | acs.org |

| Methyl 5-chloro-2-(1-oxo-1-(phenethylamino)-3-phenylpropan-2-ylamino)phenylcarbamate | Silica Gel | Not specified | nih.gov |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute structure of a molecule, including bond lengths, bond angles, and stereochemistry.

For benzimidazole derivatives, X-ray crystallography has been instrumental in confirming their synthesized structures. For instance, the crystal structures of several novel alkylsulfonyl benzimidazole derivatives have been determined, providing unequivocal proof of their molecular architecture. acs.org Similarly, the structures of various other substituted benzimidazole compounds have been elucidated using this technique, confirming the connectivity and spatial orientation of the atoms. The data obtained from X-ray crystallography, such as the unit cell dimensions and space group, are crucial for understanding the solid-state packing and intermolecular interactions of these compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula.

For newly synthesized benzimidazole derivatives, elemental analysis is routinely performed to confirm their composition. For example, for a series of novel benzimidazole-hydrazone derivatives, the calculated elemental percentages for carbon (C), hydrogen (H), and nitrogen (N) were found to be in close agreement with the experimentally found values, thus confirming their proposed structures. researchgate.net Any significant deviation between the calculated and found values would indicate the presence of impurities or an incorrect structural assignment.

Table 3: Elemental Analysis Data for a Benzimidazole Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 2-Phenyl-1H-benzimidazole | C13H10N2 | C: 80.39, H: 5.19, N: 14.42 | C: 80.21, H: 5.20, N: 14.59 | researchgate.net |

Thermal Analysis Techniques (Conceptual)

TGA measures the change in mass of a sample as it is heated, providing information about thermal stability, decomposition temperatures, and the composition of multi-component systems. nih.govakjournals.com For example, studies on metal complexes of benzimidazole derivatives have used TGA to investigate their thermal decomposition pathways. nih.gov The release of intercalated benzimidazole molecules from montmorillonite (B579905) has also been studied using TGA, showing distinct steps corresponding to the release of water and the chemically bonded benzimidazole. akjournals.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, glass transitions, and heats of reaction. The thermal properties of N-carbamoyl benzotriazole (B28993) derivatives have been investigated using TGA and DSC, revealing differences in their thermal stability and decomposition behavior. researchgate.net A theoretical study on the thermal stability of benzimidazole derivatives suggested that the conjugation of substituents is a crucial factor, with certain substituents like methyl groups potentially increasing thermal stability. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the structure and orientation of molecules adsorbed on a metal surface. scispace.comkoreascience.kr This technique has been applied to the study of benzimidazole and its derivatives to understand their interaction with metallic substrates, which is relevant for applications such as corrosion inhibition and sensing. acs.orgmdpi.com

Studies on benzimidazole have shown that its adsorption mechanism on a silver surface is pH-dependent. scispace.comkoreascience.kr In neutral conditions, the molecule tends to adsorb via the π electrons of the ring, lying flat on the surface. scispace.com In acidic conditions, adsorption can occur through an ionic pairing of the protonated nitrogen atom with chloride ions on the metal surface. scispace.com SERS has also been used to determine the orientation of benzimidazole on copper surfaces, indicating that it lies predominantly flat. acs.org The enhancement of the Raman signal in SERS allows for the detection of very low concentrations of benzimidazole derivatives, making it a promising technique for trace analysis. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzimidazole, 2-amino-5-butyl- |

| 2-((benzyloxy)-methyl)-1H-benzimidazole |

| 2-(4-chlorophenyl)-1H-benzimidazole |

| 1-Butyl-5-(ethylsulfonyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole |

| 2-(4-Chlorophenyl)-1-cyclohexyl-5-(methylsulfonyl)-1H-benzo[d]imidazole |

| 1-Ethyl-2-(4-fluorophenyl)-5-(methylsulfonyl)-1H-benzo[d]imidazole |

| Methyl 5-chloro-2-(1-oxo-1-(phenethylamino)-3-phenylpropan-2-ylamino)phenylcarbamate |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate |

| 2-Phenyl-1H-benzimidazole |

| N-carbamoyl benzotriazole |

| Benzimidazole |

Theoretical and Computational Investigations of Benzimidazole, 2 Amino 5 Butyl

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic structure and properties of "Benzimidazole, 2-amino-5-butyl-". These methods, rooted in quantum mechanics, allow for the prediction of molecular characteristics that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For "Benzimidazole, 2-amino-5-butyl-", DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govnih.govkoreascience.kr The presence of the electron-donating amino group at the 2-position and the alkyl butyl group at the 5-position influences the electron density distribution across the benzimidazole (B57391) core. The amino group participates in resonance, increasing the electron density within the heterocyclic ring, while the butyl group has a modest electron-donating inductive effect. These substitutions are expected to not significantly alter the planarity of the benzimidazole ring system. mdpi.com

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For "Benzimidazole, 2-amino-5-butyl-", the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring and the amino group, while the LUMO would be distributed over the aromatic system. The electron-donating substituents (amino and butyl groups) are expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzimidazole.

Table 1: Illustrative Frontier Molecular Orbital Energies for Benzimidazole, 2-amino-5-butyl-

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These are representative values and the actual energies would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map of "Benzimidazole, 2-amino-5-butyl-" would illustrate the regions of negative and positive electrostatic potential. The nitrogen atoms of the imidazole (B134444) ring, particularly the one not bonded to a hydrogen, and the amino group are expected to be regions of high electron density (negative potential, typically colored red or yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the N-H of the imidazole ring would exhibit a positive electrostatic potential (colored blue), indicating them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding, charge distribution, and intramolecular interactions within a molecule. academicjournals.orgsciepub.comresearchgate.net For "Benzimidazole, 2-amino-5-butyl-", NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the ring system. This analysis can confirm the hyperconjugative and resonance effects of the amino and butyl substituents. For instance, it would show significant stabilization energies from the interaction between the lone pair of the amino nitrogen and the π* orbitals of the benzimidazole ring.

Table 2: Representative NBO Analysis Data for Key Interactions in Benzimidazole, 2-amino-5-butyl-

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amino) | π* (C-N of imidazole) | ~25-35 |

| σ (C-H of butyl) | σ* (adjacent C-C) | ~2-5 |

Note: These values are illustrative and would be quantified by specific NBO calculations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of "Benzimidazole, 2-amino-5-butyl-" and its interactions with other molecules, particularly biological macromolecules.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govresearchgate.nettandfonline.com In the context of "Benzimidazole, 2-amino-5-butyl-", MD simulations can be used to investigate its binding to a specific protein target. researchgate.netunibo.it The simulation would begin by placing the ligand ("Benzimidazole, 2-amino-5-butyl-") in the binding site of the target protein. The system is then solvated in a water box, and ions are added to neutralize the charge. The simulation then proceeds by solving Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can provide insights into the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of the protein residues, respectively. nih.gov

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. researchgate.netresearchgate.net This method is instrumental in understanding the binding mode and predicting the binding affinity of small molecules like "Benzimidazole, 2-amino-5-butyl-".

In studies of benzimidazole analogues, molecular docking has been used to investigate their interactions with various biological targets. For instance, docking studies on benzimidazole derivatives as potential anti-inflammatory agents have identified key interactions with enzymes like COX-2. researchgate.net Similarly, in the context of antibacterial research, docking has been used to predict the binding of benzimidazoles to enzymes such as topoisomerase II and DNA gyrase. researchgate.net These studies often reveal the importance of hydrogen bonding and hydrophobic interactions in the ligand-protein complex. researchgate.netresearchgate.net While specific docking results for "Benzimidazole, 2-amino-5-butyl-" are not available, it is anticipated that the 2-amino group would participate in hydrogen bonding, while the butyl group would engage in hydrophobic interactions within the binding pocket of a target protein.

Conformational Analysis

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. For benzimidazole derivatives, the conformation of substituents can affect their interaction with biological targets. For example, in the case of 2-(Trifluoromethyl)-5-aminobenzimidazole, resistance has been linked to altered binding site conformations.

The butyl group in "Benzimidazole, 2-amino-5-butyl-" can adopt various conformations, and its preferred orientation will be influenced by its environment, whether in solution or within a binding site. Computational methods can be employed to determine the energetically favorable conformations of the molecule. The flexibility of the butyl chain could allow the molecule to adapt to the shape of different binding pockets, potentially contributing to its biological activity profile.

Quantitative Structure-Activity/Retention Relationship (QSAR/QSRR) Studies

QSAR and QSRR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or chromatographic retention (QSRR). researchgate.netnih.gov These models are valuable for predicting the activity of new compounds and for understanding the physicochemical properties that govern their behavior. biolscigroup.usbiointerfaceresearch.com

For benzimidazole derivatives, QSAR studies have been successfully applied to predict their antibacterial and antifungal activities. researchgate.netnih.gov These studies often show that properties like lipophilicity, hydration energy, and molar refractivity are significant in determining biological activity. researchgate.net

Correlation of Molecular Descriptors with Retention Times

QSRR studies correlate molecular descriptors with chromatographic retention times. researchgate.net For benzimidazole derivatives, linear correlations have been found between retention constants and calculated partition coefficients (logP), which are measures of lipophilicity. researchgate.net High-quality QSRR models have been developed that relate retention times to descriptors such as lipophilicity, hydration energy, and molar volume. researchgate.net

The retention time of "Benzimidazole, 2-amino-5-butyl-" in reversed-phase liquid chromatography would be influenced by its lipophilicity, which is increased by the presence of the butyl group. A QSRR model for a series of related benzimidazoles could be used to predict its retention time based on calculated molecular descriptors.

Table 1: Molecular Descriptors Often Used in QSAR/QSRR Studies of Benzimidazole Derivatives

| Descriptor Category | Examples of Descriptors | Relevance |

| Lipophilicity | logP, ClogP, AlogP | Influences membrane permeability and binding to hydrophobic pockets. Correlates with retention in reversed-phase chromatography. researchgate.net |

| Electronic | Dipole moment (µ), EHOMO, ELUMO, Atomic charges (q) | Describes the electronic distribution and reactivity of the molecule. Important for electrostatic and hydrogen bonding interactions. biolscigroup.us |

| Steric/Topological | Molar volume, Molar refractivity, Surface area | Relates to the size and shape of the molecule, affecting how it fits into a binding site. researchgate.net |

| Thermodynamic | Hydration energy | Represents the energy released when a molecule is hydrated, influencing its solubility and partitioning behavior. researchgate.net |

Predictive Modeling of Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the rational design of new therapeutic agents. For the 2-aminobenzimidazole (B67599) scaffold, QSAR has been instrumental in elucidating the molecular features that govern biological activity.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built on molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

One study on 2-amino or 2-methyl-1-substituted benzimidazoles investigated their antibacterial activity against Pseudomonas aeruginosa. The research found that 2-aminobenzimidazole derivatives were generally more active than their 2-methylbenzimidazole (B154957) counterparts, highlighting the importance of the 2-amino group for this particular biological activity. nih.gov The study developed multiple linear regression (MLR) models that successfully predicted the antibacterial activity of these compounds, with the best models showing a high correlation coefficient (r² > 0.99). nih.gov This suggests that the activity of these compounds is strongly dependent on their structural and physicochemical properties, which can be effectively modeled.

Another QSAR study focused on the acute toxicity (logLD50) of 1-substituted-2-aminobenzimidazole derivatives. nih.gov This research established a strong correlation between the toxicity of the compounds and their octanol/water partition coefficient (LogP), a measure of lipophilicity. The resulting QSAR equation (r=0.9243) indicates that the lipophilicity of the substituent at the 1-position is a key determinant of the compound's toxicity. nih.gov For "Benzimidazole, 2-amino-5-butyl-", the butyl group at the 5-position would significantly increase its lipophilicity, a factor that would be critical in any predictive model of its biological activity.

The general approach in these QSAR studies involves the calculation of various molecular descriptors, followed by the development of a correlation model and its subsequent evaluation. This methodology allows for the prediction of the bioactivity of novel compounds without the need for their synthesis and testing. nih.gov

Table 1: Representative Molecular Descriptors in QSAR Studies of Benzimidazole Derivatives

| Descriptor Category | Specific Descriptors | Relevance to Biological Activity |

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Lipophilicity, membrane permeability, and toxicity. nih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability, influencing receptor fit. |

| Electronic | Dipole Moment, Atomic Charges | Polarity and electrostatic interactions with biological targets. |

| Structural | Molecular Weight, Surface Area | Size and shape, affecting binding and transport. |

Chemoinformatics and Virtual Screening Methodologies

Chemoinformatics and virtual screening are powerful computational tools used to identify and prioritize promising drug candidates from large compound libraries. These methods are particularly valuable for scaffolds like 2-aminobenzimidazole, which are known to interact with a wide range of biological targets.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based virtual screening (LBVS) utilizes the structural information of known active compounds to identify new molecules with similar properties. For instance, LBVS has been employed to search the ZINC15 database for benzimidazole derivatives with potential activity against Triosephosphate Isomerase (TIM), a key enzyme in parasites like Trypanosoma cruzi and Leishmania mexicana. mdpi.commdpi.comnih.gov In these studies, the benzimidazole scaffold served as the query structure to filter the database, followed by further analysis of the retrieved hits. mdpi.commdpi.comnih.gov

Structure-based virtual screening, primarily through molecular docking, predicts the binding mode and affinity of a ligand to the three-dimensional structure of a biological target. This method has been extensively applied to 2-aminobenzimidazole derivatives to explore their interactions with various enzymes and receptors. For example, molecular docking studies have been conducted to investigate the binding of 2-aminobenzimidazole derivatives to Dipeptidyl Peptidase-4 (DPP-4), an important target in diabetes management. benthamdirect.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity. benthamdirect.com

In a study targeting estrogen receptor alpha (ERα) for breast cancer therapy, docking studies of 2-mercaptobenzimidazole (B194830) derivatives were performed prior to their synthesis. chemrevlett.com The results showed good docking scores and identified key binding interactions, which guided the selection of compounds for synthesis and biological evaluation. chemrevlett.com Similarly, molecular docking has been used to study the interaction of benzimidazole derivatives with α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov The docking scores and binding energies from these studies provide a rational basis for the observed inhibitory activities. nih.gov

Table 2: Examples of Virtual Screening Applications for Benzimidazole Derivatives

| Biological Target | Screening Method | Key Findings | Reference |

| Triosephosphate Isomerase (T. cruzi) | Ligand-Based Virtual Screening & Molecular Docking | Identification of novel trypanocidal agents from the ZINC15 database. | mdpi.com |

| Triosephosphate Isomerase (L. mexicana) | Ligand-Based Virtual Screening & Molecular Docking | Discovery of benzimidazole derivatives with leishmanicidal activity. | mdpi.comnih.gov |

| Dipeptidyl Peptidase-4 (DPP-4) | Molecular Docking | Elucidation of binding modes for anti-diabetic activity. | benthamdirect.com |

| Estrogen Receptor Alpha (ERα) | Molecular Docking | Guidance for the synthesis of cytotoxic agents against breast cancer. | chemrevlett.com |

| α-Amylase and α-Glucosidase | Molecular Docking | Correlation of binding affinity with enzyme inhibitory activity. | nih.gov |

| NOD1 (NLRC1) | High-Throughput Screening & Counter Screens | Discovery of selective inhibitors of an innate immune response protein. | iucc.ac.ilnih.gov |

For "Benzimidazole, 2-amino-5-butyl-", the presence of the butyl group would likely enhance hydrophobic interactions within the binding pockets of target proteins. Virtual screening methodologies could be effectively employed to identify potential targets where this increased hydrophobicity would be advantageous for binding affinity.

Analysis of Non-Covalent Interactions (e.g., AIM, RDG, ELF, LOL)

The analysis of non-covalent interactions (NCIs) is crucial for a deep understanding of molecular structure, stability, and reactivity. Computational methods such as Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provide detailed insights into these weak interactions. While specific studies on "Benzimidazole, 2-amino-5-butyl-" are not available, research on related systems illustrates the application of these techniques.

The AIM theory , developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds. nih.gov By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, AIM can quantify the strength and nature of these interactions. nih.gov

The RDG method is particularly useful for visualizing and characterizing non-covalent interactions. It plots the reduced density gradient against the electron density, allowing for the identification of different types of interactions, such as strong hydrogen bonds, weaker van der Waals interactions, and repulsive steric clashes. mdpi.com The sign of the second eigenvalue of the Hessian matrix of the electron density (λ₂) helps to distinguish between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. mdpi.com

ELF and LOL are functions that provide a measure of electron localization in a molecule. nih.govmdpi.com They are valuable for visualizing the spatial arrangement of electron pairs and identifying regions of covalent bonding and lone pairs. nih.govmdpi.com ELF analysis, for instance, partitions the molecular space into basins of electron localization, which can be used to characterize the nature of chemical bonds. nih.gov

A study on the intermolecular interactions in the crystal structures of several benzimidazole derivatives highlighted the importance of N-H···N and C-H···N hydrogen bonds in stabilizing the molecular packing. orientaljphysicalsciences.org The interaction energies of these motifs were calculated, revealing that N-H···N hydrogen bonds are major contributors to the stability of the crystal lattice. orientaljphysicalsciences.org

In the context of "Benzimidazole, 2-amino-5-butyl-", these computational methods would be invaluable for:

Characterizing the intramolecular hydrogen bond between the 2-amino group and the imidazole nitrogen.

Analyzing the intermolecular hydrogen bonding patterns that could influence its crystal packing and solubility.

Table 3: Computational Methods for Non-Covalent Interaction Analysis

| Method | Principle | Information Provided |

| AIM (Atoms in Molecules) | Topological analysis of electron density. nih.gov | Characterization and quantification of bond strength, including hydrogen bonds. nih.gov |

| RDG (Reduced Density Gradient) | Analysis of the reduced density gradient as a function of electron density. mdpi.com | Visualization and classification of non-covalent interactions (attractive vs. repulsive). mdpi.com |

| ELF (Electron Localization Function) | Measures the probability of finding an electron pair. nih.gov | Reveals regions of high electron localization, such as covalent bonds and lone pairs. nih.gov |

| LOL (Localized Orbital Locator) | Based on the gradient of localized orbitals. mdpi.com | Similar to ELF, it maps electron localization and helps in identifying bonding patterns. mdpi.com |

Mechanistic Studies of Benzimidazole, 2 Amino 5 Butyl in Biological Systems in Vitro Focus

Interaction with Nucleic Acids

The ability of small molecules to interact with DNA and RNA can lead to the disruption of cellular processes like replication, transcription, and translation, forming the basis of many therapeutic strategies. nih.gov Benzimidazole (B57391) derivatives, due to their planar, electron-rich aromatic structure, are well-suited to interact with the stacked base pairs of nucleic acids. nih.govrsc.org

DNA Binding Mechanisms: Intercalation and Groove Binding

Benzimidazole derivatives are known to interact with DNA through several non-covalent mechanisms, primarily intercalation and groove binding. nih.govrsc.org Intercalation involves the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix, stabilized by π-π stacking interactions. rsc.org This action can unwind and lengthen the DNA helix, interfering with enzymes that process DNA. rsc.org Groove binding, in contrast, involves the molecule fitting into the minor or major grooves of the DNA helix.

RNA Binding Mechanisms and Specificity

The 2-aminobenzimidazole (B67599) (2AB) core is recognized as a privileged scaffold for binding to RNA. nih.govnih.gov Research has shown that diversifying the core at different positions can influence binding affinity and specificity for particular RNA structures, such as internal loops. nih.govnih.gov The benzimidazole scaffold itself contains hydrogen bond donors and acceptors, along with an aromatic ring system, which can engage in stacking and hydrogen bonding interactions with RNA bases. nih.gov

A study involving a library of 2-aminobenzimidazole derivatives screened against RNA internal loops found that modifications at various positions influenced binding. nih.gov While this highlights the potential of the 2-amino-substituted benzimidazole core to bind RNA, specific studies quantifying the binding affinity and specificity of the 2-amino-5-butyl-benzimidazole derivative were not identified. Further research is needed to determine which RNA motifs, if any, are selectively targeted by this specific compound.

Effects on DNA Replication and Transcription (Cellular)

By binding to DNA, benzimidazole compounds can interfere with critical cellular processes that rely on DNA as a template, namely replication and transcription. nih.gov For instance, the stabilization of the DNA helix by an intercalating agent can inhibit the unwinding required for DNA polymerase and RNA polymerase to function. rsc.org Some benzimidazole derivatives have been shown to induce cell cycle arrest, a common outcome of disrupted DNA replication. nih.gov

While this is a known mechanism for the broader class of compounds, direct experimental evidence from cellular assays detailing the specific effects of 2-amino-5-butyl-benzimidazole on DNA replication and transcription is not extensively documented in the available literature.

Enzyme Inhibition Mechanisms

Enzyme inhibition is another key mechanism through which benzimidazole derivatives exert their biological effects. Their structural similarity to purines allows them to target the active sites of various enzymes, particularly kinases and polymerases. chemrevlett.com

Types of Enzyme Inhibition (Competitive, Non-Competitive, Uncompetitive)

Enzyme inhibitors can be classified based on how they interact with the enzyme and substrate.

Competitive inhibition occurs when an inhibitor, often structurally similar to the substrate, binds to the enzyme's active site, preventing the substrate from binding. libretexts.org

Non-competitive inhibition involves the inhibitor binding to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. nih.gov This results in a lower Vmax (maximum reaction rate) but does not change the Km (substrate concentration at half-Vmax). nih.gov

Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate (ES) complex, also at an allosteric site.

Many benzimidazole-based molecules have been developed as enzyme inhibitors. nih.govnih.gov For example, computational studies have shown that 2,5(6)-substituted benzimidazole derivatives are promising as inhibitors of E. coli DNA gyrase B, with functional groups at these positions predicted to interact with key amino acid residues in the active site. mdpi.com However, specific studies that characterize the type of enzyme inhibition (competitive, non-competitive, or uncompetitive) for 2-amino-5-butyl-benzimidazole against specific enzyme targets are not detailed in the reviewed scientific literature.

Table 1: Summary of Potential Benzimidazole Interactions

| Interaction Type | General Benzimidazole Mechanism | Specific Data on 2-amino-5-butyl-benzimidazole |

| DNA Intercalation | Planar ring system inserts between DNA base pairs. rsc.org | Not available in reviewed literature. |

| DNA Groove Binding | Molecule fits into the major or minor groove of DNA. | Not available in reviewed literature. |

| RNA Binding | 2-aminobenzimidazole core is a privileged scaffold for RNA binding. nih.govnih.gov | Not available in reviewed literature. |

| Enzyme Inhibition | Can act as competitive, non-competitive, or other types of inhibitors. libretexts.orgnih.gov | Not available in reviewed literature. |

Irreversible Enzyme Inhibition and Suicide Inhibition

Irreversible inhibition occurs when an inhibitor covalently binds to an enzyme, permanently deactivating it. nih.gov A specific type of this is suicide inhibition (or mechanism-based inactivation), where the enzyme itself converts a seemingly unreactive substrate analogue (the inhibitor) into a highly reactive molecule that then covalently bonds to the active site. nih.govwikipedia.org This "tricks" the enzyme into causing its own inactivation. nih.gov

This mechanism is highly specific because it depends on the enzyme's unique catalytic activity. While suicide inhibitors have been designed for various targets, there is no specific information in the reviewed literature to suggest that 2-amino-5-butyl-benzimidazole acts as an irreversible or suicide inhibitor for any particular enzyme.

Topoisomerase I and II Inhibition

Topoisomerases are crucial enzymes that manage the topological states of DNA and are validated targets for anticancer drugs. Various benzimidazole derivatives have been investigated as inhibitors of both topoisomerase I and II. For instance, certain 2,5'-bi-1H-benzimidazole derivatives have been evaluated as topoisomerase I poisons. nih.govnih.gov Similarly, other substituted benzimidazoles have shown inhibitory activity against eukaryotic DNA topoisomerase I and II in cell-free systems. nih.gov

However, specific studies detailing the in vitro inhibitory effects of 2-amino-5-butyl-benzimidazole on topoisomerase I or II have not been identified in the reviewed scientific literature. Therefore, no data on its IC₅₀ values or specific mechanism of topoisomerase inhibition can be provided.

Tubulin Polymerization Disruption (In Vitro/Cellular)

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in oncology. Benzimidazole derivatives are well-established as agents that disrupt microtubule dynamics, often by binding to the colchicine (B1669291) site on β-tubulin and inhibiting polymerization. mdpi.comnih.gov Nocodazole (B1683961) is a classic example of a benzimidazole-containing antimitotic agent. mdpi.com Research on various derivatives, such as 1H-benzimidazol-2-yl hydrazones, continues to explore this mechanism. mdpi.comresearchgate.netnih.gov

There is no specific experimental data available from the performed searches to confirm or deny that 2-amino-5-butyl-benzimidazole acts as a tubulin polymerization inhibitor. In vitro assays with purified tubulin or cellular studies on microtubule networks involving this specific compound have not been reported in the available literature.

Specific Enzyme Target Identification and Characterization

The versatility of the benzimidazole scaffold allows its derivatives to target a wide range of enzymes. Depending on their substitution patterns, benzimidazoles have been identified as inhibitors of enzymes such as cyclooxygenase (COX), aldose reductase, and α-amylase and α-glucosidase. nih.govnih.gov

No specific enzyme targets have been identified or characterized for 2-amino-5-butyl-benzimidazole in the reviewed literature. Consequently, data regarding its inhibitory constants (Kᵢ or IC₅₀) or its mode of action on any specific enzyme are not available.

Receptor Modulation and Ligand-Receptor Interactions (In Vitro)

Binding Affinity Studies (e.g., 5-HT₆R, Cannabinoid Receptors)

Benzimidazole derivatives have been designed and synthesized as ligands for various G protein-coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and cannabinoid (CB) receptors.

5-HT₆ Receptors: The 5-HT₆ receptor is a target for cognitive enhancement in neurological disorders. The benzimidazole scaffold is recognized as a suitable core for developing 5-HT₆R antagonists. researchgate.netnih.govsemanticscholar.org

Cannabinoid Receptors: The benzimidazole core is also considered a valuable scaffold for interacting with cannabinoid receptors. nih.govresearchgate.net Studies have identified benzimidazole derivatives with sub-micromolar binding affinities for the CB2 receptor. nih.govnih.gov